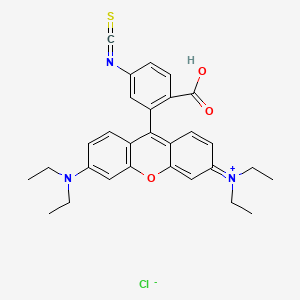

5-Isothiocyanatorhodamine B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Isothiocyanatorhodamine B: is a derivative of rhodamine B, a well-known xanthene dye. This compound is characterized by the presence of an isothiocyanate group, which enhances its reactivity and utility in various scientific applications. Rhodamine dyes are renowned for their bright fluorescence, making them invaluable in fields such as microscopy, flow cytometry, and fluorescence spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatorhodamine B typically involves the introduction of an isothiocyanate group to the rhodamine B molecule. This can be achieved through the reaction of rhodamine B with thiophosgene (CSCl₂) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as:

- Dissolving rhodamine B in an appropriate solvent.

- Adding thiophosgene slowly while maintaining the reaction temperature.

- Purifying the product through techniques like recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Isothiocyanatorhodamine B can undergo several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, forming thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common reagents that react with the isothiocyanate group.

Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide are often used.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Major Products:

Thiourea Derivatives: When reacting with amines, the major products are thiourea derivatives, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: 5-Isothiocyanatorhodamine B is used as a fluorescent probe in various chemical analyses. Its ability to form stable conjugates with biomolecules makes it a valuable tool in studying molecular interactions and dynamics.

Biology: In biological research, this compound is employed in labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for the visualization of cellular components and processes under a microscope.

Medicine: The compound is used in diagnostic assays, including immunoassays and flow cytometry, to detect and quantify specific biomolecules. Its high sensitivity and specificity make it ideal for medical diagnostics.

Industry: In industrial applications, this compound is used in the development of fluorescent dyes and pigments. It is also utilized in quality control processes to track and monitor the presence of specific substances.

Mechanism of Action

The mechanism of action of 5-Isothiocyanatorhodamine B primarily involves its ability to form covalent bonds with nucleophilic groups on biomolecules. The isothiocyanate group reacts with amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively. This covalent attachment allows the fluorescent rhodamine moiety to be permanently linked to the target molecule, enabling its detection and analysis.

Comparison with Similar Compounds

Rhodamine B: The parent compound, lacking the isothiocyanate group, is widely used as a fluorescent dye.

Rhodamine 6G: Another rhodamine derivative, known for its high fluorescence quantum yield.

Fluorescein Isothiocyanate: A similar compound with an isothiocyanate group, used for similar applications but with different spectral properties.

Uniqueness: 5-Isothiocyanatorhodamine B stands out due to its specific reactivity with nucleophiles, allowing for targeted labeling and conjugation. Its fluorescence properties, combined with the reactive isothiocyanate group, make it a versatile tool in both research and industrial applications.

Biological Activity

5-Isothiocyanatorhodamine B (RBITC) is a fluorescent dye that has gained attention in biological research due to its versatile applications in various fields, including cell biology, immunology, and cancer research. This article explores the biological activity of RBITC, focusing on its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C29H30ClN3O3S

- Molecular Weight : 536.08 g/mol

- CAS Number : 36877-69-7

RBITC exhibits several biological activities that are attributed to its chemical structure:

- Fluorescent Labeling : RBITC is widely used as a fluorescent marker for proteins and cells. Its strong fluorescence allows for visualization in various imaging techniques, including confocal microscopy and flow cytometry.

- Cellular Uptake : Studies have shown that RBITC can be rapidly taken up by cells, accumulating primarily in the cytoplasm. This property is crucial for its application in tracking cellular processes and interactions.

- Inhibition of Viral Entry : RBITC-based probes have been investigated for their antiviral properties. For instance, a study demonstrated that a rhodamine B conjugate could inhibit the entry of influenza A virus into host cells by binding to the viral hemagglutinin protein, thus blocking membrane fusion .

Applications in Biological Research

RBITC's unique properties make it suitable for various applications:

- Cell Proliferation Studies : RBITC is utilized to assess cell viability and proliferation by staining live cells and measuring fluorescence intensity.

- Immunofluorescence : It is employed in immunofluorescence assays to visualize specific proteins within cells or tissues using antibodies conjugated with RBITC.

- Tracking Cellular Processes : Researchers use RBITC to study processes such as apoptosis, autophagy, and cell signaling pathways by monitoring changes in fluorescence.

Case Studies

- Antiviral Activity : In a study examining the antiviral effects of rhodamine B derivatives, compounds modified with triterpenes showed significant inhibition of influenza virus replication in vitro. The mechanism involved binding to viral proteins and preventing their interaction with host cells .

- Cancer Research : RBITC has been used to label cancer cells for tracking tumor growth and metastasis in animal models. Its application in visualizing cancer cell behavior has provided insights into tumor biology and treatment responses.

Research Findings

Recent studies highlight the multifaceted roles of RBITC:

- Apoptosis Induction : RBITC has been linked to the induction of apoptosis in cancer cells through the modulation of key signaling pathways, including NF-κB and PI3K/Akt pathways .

- Cell Cycle Analysis : Fluorescent labeling with RBITC allows for detailed analysis of cell cycle phases, aiding in understanding how different treatments affect cell division and survival.

Summary Table of Biological Activities

Properties

CAS No. |

122766-61-4 |

|---|---|

Molecular Formula |

C29H30ClN3O3S |

Molecular Weight |

536.1 g/mol |

IUPAC Name |

[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |

InChI |

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;/h9-17H,5-8H2,1-4H3;1H |

InChI Key |

RYLAWIGBNPYOMN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.